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Compound of Interest

Compound Name: MK-0873

Cat. No.: B1677236

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of MK-0873

Introduction

MK-0873 is a novel, selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated
for the treatment of several inflammatory conditions, including chronic obstructive pulmonary
disease (COPD), rheumatoid arthritis, and psoriasis.[1][2][3][4][5] PDE4 is a key enzyme in the
inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine
monophosphate (CAMP), which in turn modulates the production of various inflammatory
mediators.[6][7] This technical guide provides a comprehensive overview of the available data
from early-phase clinical trials of MK-0873, with a focus on quantitative data, experimental
protocols, and the underlying signaling pathways. It is important to note that the clinical
development of MK-0873 for some indications was discontinued, and a significant portion of
the clinical trial data, particularly for psoriasis, remains unpublished.[2][3][5]

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes cAMP, a crucial second
messenger involved in regulating a wide array of cellular functions, including inflammation.[3] In
inflammatory cells, elevated levels of pro-inflammatory stimuli lead to the activation of adenylyl
cyclase, which synthesizes cAMP from ATP. Increased cAMP levels activate Protein Kinase A
(PKA), which then phosphorylates and regulates the activity of various downstream targets,
ultimately leading to a reduction in the production of pro-inflammatory cytokines like Tumor
Necrosis Factor-alpha (TNF-a), and an increase in anti-inflammatory mediators.[6]
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MK-0873, as a selective PDE4 inhibitor, blocks the degradation of cAMP, thereby amplifying
the anti-inflammatory effects of this signaling pathway.
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Figure 1: Simplified signaling pathway of PDE4 inhibition by MK-0873.

Early-Phase Clinical Trial Data

The publicly available data for MK-0873 is primarily from a Phase | drug-drug interaction study
and protocol information from psoriasis trials.

Pharmacokinetic Interaction with Theophylline

A study was conducted to evaluate the effect of multiple doses of MK-0873 on the
pharmacokinetics of theophylline, a non-selective PDE inhibitor, in healthy male volunteers.[1]

[3]
e Study Design: This was a randomized, open-label, 2-period, crossover study.[1]
o Participants: The study enrolled eight healthy, non-smoking male subjects.[1]

o Treatment Regimen:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1677236?utm_src=pdf-body
https://www.benchchem.com/product/b1677236?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677236?utm_src=pdf-body
https://www.benchchem.com/product/b1677236?utm_src=pdf-body
https://www.benchchem.com/product/b1677236?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18321743/
https://www.researchgate.net/publication/5530103_MK-0873_a_PDE4_inhibitor_does_not_influence_the_pharmacokinetics_of_theophylline_in_healthy_male_volunteers
https://pubmed.ncbi.nlm.nih.gov/18321743/
https://pubmed.ncbi.nlm.nih.gov/18321743/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Period 1: A single oral dose of 250 mg theophylline was administered on day 1.[1][3]

o Period 2: An oral dose of 2.5 mg MK-0873 was given for 6 days, with a single oral dose of
250 mg theophylline co-administered on day 5.[1][3]

o Pharmacokinetic Sampling: Blood samples were collected at predefined time points to
determine the pharmacokinetic parameters of theophylline.[1]

 Statistical Analysis: The pharmacokinetic parameters were compared between the two
treatment periods. Bioequivalence was assessed for the area under the curve (AUC).[1]

The co-administration of MK-0873 did not significantly alter the pharmacokinetic profile of
theophylline.[1] The study medications were generally well-tolerated.[1][3]

. . MK-0873 + Geometric
Pharmacokinet Theophylline . .
. Theophylline p-value Mean Ratio
ic Parameter Only (Mean)

(Mean) (90% CiI)
AUCO-infinity 0.930 (0.826,
83.8 77.7 0.280

(h*ng/mL) 1.047)
Cmax (ng/mL) 7.77 6.70 0.125 Not Reported

Table 1: Pharmacokinetic parameters of theophylline with and without co-administration of MK-
0873.[1][3]

Topical Application for Psoriasis

Two clinical trials (NCT01140061 and NCT01235728) were initiated to evaluate the safety,
tolerability, and efficacy of a topical formulation of MK-0873 in healthy volunteers and patients
with plaque psoriasis.[8][9] While the studies have been completed, the results have not been
publicly disclosed.[5]
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Figure 2: Generalized experimental workflow for the Phase I/Il psoriasis trials.
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e Primary Objective: To evaluate the efficacy of MK-0873 2% cream compared to a vehicle
placebo in reducing the Target Lesion Severity (TLS) score in patients with plague psoriasis.

[9]

o Study Design: These were double-blind, vehicle-controlled, and in one study, active-
comparator-controlled (calcitriol) trials.[9]

* Interventions:
o MK-0873 2% cream applied twice daily.[9]
o Matching vehicle (placebo) cream applied twice daily.[9]
o Calcitriol 0.0003% cream as an active comparator in one study.[9]

o Primary Endpoint: The primary outcome measure was the percentage change in the Target
Lesion Severity (TLS) score from baseline to day 29.[9]

o Safety Assessments: The studies also monitored the incidence of adverse events,
particularly local cutaneous irritation such as erythema.[8]

o Pharmacokinetics: A secondary objective was to ensure that the maximum plasma
concentration of MK-0873 remained below 20 nM.[8]

Summary and Future Directions

The available early-phase clinical trial data for MK-0873 is limited. The pharmacokinetic study
in healthy volunteers demonstrated no significant interaction with theophylline.[1] While the
protocols for the psoriasis trials suggest a well-designed investigation into the topical
application of MK-0873, the lack of published results makes it difficult to draw definitive
conclusions about its efficacy and safety in this indication. The discontinuation of clinical trials
for COPD and rheumatoid arthritis further suggests that the development of MK-0873 may
have encountered challenges.[2][3] Future publications or data releases from the completed
psoriasis trials would be necessary to fully understand the clinical potential of this PDE4
inhibitor.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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